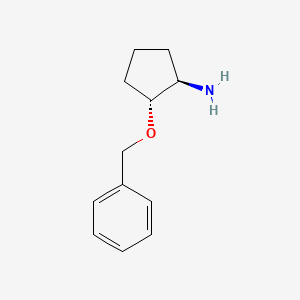

(1R,2R)-2-(Benzyloxy)cyclopentanamine

CAS No.: 181495-36-3; 181657-56-7

Cat. No.: VC6185374

Molecular Formula: C12H17NO

Molecular Weight: 191.274

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 181495-36-3; 181657-56-7 |

|---|---|

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.274 |

| IUPAC Name | (1R,2R)-2-phenylmethoxycyclopentan-1-amine |

| Standard InChI | InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1 |

| Standard InChI Key | JIMSXLUBRRQALI-VXGBXAGGSA-N |

| SMILES | C1CC(C(C1)OCC2=CC=CC=C2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Profile

(1R,2R)-2-(Benzyloxy)cyclopentanamine belongs to the class of bicyclic amines, featuring a five-membered cyclopentane ring with trans-configuration substituents at positions 1 and 2 (Table 1). The benzyloxy group () contributes to its hydrophobic character, while the primary amine group enables participation in nucleophilic reactions and hydrogen bonding .

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 181657-56-7 | |

| Molecular Formula | ||

| Molar Mass | 191.27 g/mol | |

| Stereochemistry | (1R,2R) | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

The compound’s InChI identifier is \text{InChI=1S/C}_{12}\text{H}_{17}\text{NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1, confirming its trans-configuration .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (1R,2R)-2-(Benzyloxy)cyclopentanamine involves three key steps (Scheme 1):

-

Protection of Cyclopentanone: Cyclopentanone is reacted with benzyl bromide in the presence of a base to form 2-benzyloxycyclopentanone .

-

Stereoselective Reduction: The ketone is reduced using catalysts like (-CBS (Corey-Bakshi-Shibata) to achieve the desired (1R,2R) diastereomer.

-

Amine Introduction: The resulting alcohol is converted to an amine via a Gabriel synthesis or reductive amination .

Scheme 1:

Optimization and Yield

Chiral chromatography or enzymatic resolution is often required to isolate the (1R,2R) isomer from stereochemical byproducts . Industrial-scale processes report yields of 60–75% with enantiomeric excess (ee) >98% .

Physicochemical Properties

Solubility and Lipophilicity

The benzyloxy group increases logP (partition coefficient) to approximately 2.1, indicating moderate lipophilicity. This property enhances membrane permeability but reduces aqueous solubility (<1 mg/mL at 25°C) .

Stability

The compound is stable under inert atmospheres but susceptible to oxidation at the amine group. Storage recommendations include airtight containers at 2–8°C .

Reactivity and Functionalization

Key Reactions

-

Amine Alkylation: Reacts with alkyl halides to form secondary amines.

-

Benzyloxy Deprotection: Hydrogenolysis over Pd/C removes the benzyl group, yielding 2-hydroxycyclopentanamine .

-

Schiff Base Formation: Condenses with aldehydes/ketones to form imines.

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | CHI, KCO | N-Methyl derivative |

| Hydrogenolysis | H, Pd/C (10%) | 2-Hydroxycyclopentanamine |

| Reductive Amination | Benzaldehyde, NaBH | N-Benzyl derivative |

Applications in Medicinal Chemistry

Pharmacophore Development

The compound’s rigid cyclopentane scaffold and amine functionality make it a versatile building block for dopamine receptor ligands and enzyme inhibitors . For example, derivatives have been explored as:

Case Study: HDAC Inhibition

Modification of the amine group with a hydroxamic acid moiety yielded a compound with IC = 120 nM against HDAC6, demonstrating potential for treating multiple myeloma .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume